ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-methyl-1H-pyrazole and diethyl carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: De-brominated pyrazole derivatives.
Hydrolysis: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
- 4-bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-bromo-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDKUWSOFBDJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357191 |
Source
|
Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-53-4 |
Source
|
Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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